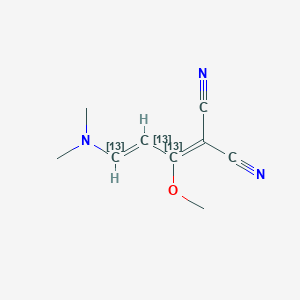

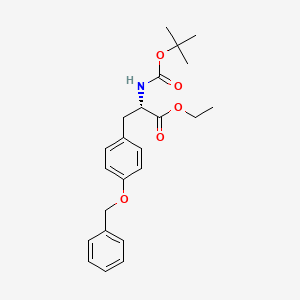

![molecular formula C₂₉H₂₄D₃N₇O₄S B1147107 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine CAS No. 1795011-57-2](/img/structure/B1147107.png)

6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals characterized by complex molecular structures, including triazolo[1,5-a]pyridine, quinazolinamine, and furanyl motifs. Such compounds are known for their diverse biological activities and applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, substitution, and condensation reactions. Techniques such as condensation of amines with aldehydes and further functionalization to introduce specific substituents are common. For instance, compounds incorporating the [1,2,4]triazolo[1,5-c]quinazoline and triazolo[5,1-b]quinazoline moieties have been synthesized through multi-step reactions, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (El‐Kazak & Ibrahim, 2013).

Molecular Structure Analysis

Molecular structure determination of such compounds typically employs techniques like NMR spectroscopy, X-ray crystallography, and computational methods (DFT). These studies reveal detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and biological activity of these compounds. For example, the crystal and molecular structure of a related triazoloquinazolinone derivative was characterized, demonstrating the importance of structural analysis in understanding the compound's properties and potential applications (Zhou et al., 2021).

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound's relevance in research may be connected to its potential role as a selective inhibitor or modulator in the context of cytochrome P450 (CYP) enzymes, crucial for drug metabolism and pharmacokinetics. Selective chemical inhibitors help decipher the involvement of specific CYP isoforms in metabolizing various drugs, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).

Novel Central Nervous System (CNS) Acting Drugs

Heterocyclic compounds, including those with furanyl and quinazolinamine structures, are pivotal in synthesizing compounds with CNS activity. Such research underlines the significance of exploring functional chemical groups for developing new CNS drugs, highlighting the compound's potential applicability in CNS pharmacology (Saganuwan, 2017).

Implications in Medicinal Chemistry

Quinazoline derivatives, an integral part of the compound's structure, are recognized for their biological activities, particularly in creating potential medicinal agents. The versatility and stability of the quinazolinone nucleus make it an attractive scaffold for synthesizing bioactive molecules, suggesting the compound's utility in developing new therapeutic agents (Tiwary et al., 2016).

Optoelectronic Materials

Quinazolines and pyrimidines, core structures similar to the compound , are extensively studied for their application in optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and sensors (Lipunova et al., 2018).

properties

IUPAC Name |

N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-6-[5-[[2-(trideuteriomethylsulfonyl)ethylamino]methyl]furan-2-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNYGOVNWWFKF-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)